molecular formula C19H18ClNO4 B12184340 Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate

Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate

Cat. No.: B12184340
M. Wt: 359.8 g/mol
InChI Key: LSFURGINDJOIER-UHFFFAOYSA-N
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Description

Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate is a complex organic compound that features a benzisoxazole core, a chlorobenzyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the benzisoxazole core.

    Esterification: The final step involves the esterification of the resulting compound with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzisoxazole core can interact with enzymes or receptors, modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity and specificity, while the isopropyl ester can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-{[3-(4-fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate: Similar structure but with a fluorine atom instead of chlorine.

    Isopropyl 2-{[3-(4-methylbenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate: Similar structure but with a methyl group instead of chlorine.

    Isopropyl 2-{[3-(4-nitrobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorobenzyl group in Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

propan-2-yl 2-[[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetate

InChI

InChI=1S/C19H18ClNO4/c1-12(2)24-19(22)11-23-15-7-8-16-17(21-25-18(16)10-15)9-13-3-5-14(20)6-4-13/h3-8,10,12H,9,11H2,1-2H3

InChI Key

LSFURGINDJOIER-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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